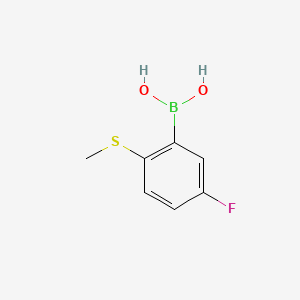
5-Fluoro-2-(methylthio)phenylboronic acid
Übersicht
Beschreibung
Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon group . They are commonly used in organic synthesis due to their stability and ease of handling . The compound “5-Fluoro-2-methylphenylboronic acid” would likely be a white solid, similar to other phenylboronic acids .
Synthesis Analysis
While specific synthesis methods for “5-Fluoro-2-(methylthio)phenylboronic acid” are not available, phenylboronic acids are often synthesized using phenylmagnesium bromide and trimethyl borate to form an ester, which is then hydrolyzed .
Molecular Structure Analysis
The molecular structure of “5-Fluoro-2-(methylthio)phenylboronic acid” would likely be similar to other phenylboronic acids, with a boron atom sp2-hybridized and containing an empty p-orbital .
Chemical Reactions Analysis
Phenylboronic acids are often used in Suzuki-Miyaura coupling reactions . They can also undergo functionalization via lithiation and reaction with electrophiles .
Physical And Chemical Properties Analysis
Phenylboronic acids are usually white to yellow powders, soluble in most polar organic solvents, and poorly soluble in hexanes and carbon tetrachloride . They have a melting point of around 216 °C .
Wissenschaftliche Forschungsanwendungen
-
Sensing Applications
- Phenylboronic acids are increasingly utilized in diverse areas of research, including their utility in various sensing applications .
- The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
-
Synthetic Receptors for Low Molecular Compounds
-
Protein Manipulation and Cell Labelling
-
Electrophoresis of Glycated Molecules
-
Building Materials for Microparticles
-
Controlled Release of Insulin
-
Friedel-Crafts Alkylation of Hydronaphthalenes
-
Suzuki-Miyaura Cross-Coupling Reactions
-
Synthesis of 9,10-Diarylanthracenes
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5-fluoro-2-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2S/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHPHSXZIHGFFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)SC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681613 | |
| Record name | [5-Fluoro-2-(methylsulfanyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(methylthio)phenylboronic acid | |
CAS RN |
1218790-65-8 | |
| Record name | [5-Fluoro-2-(methylsulfanyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

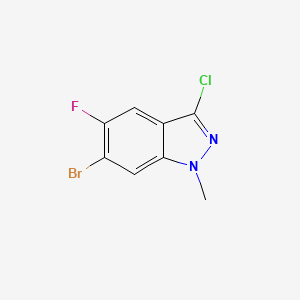
![tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B597232.png)
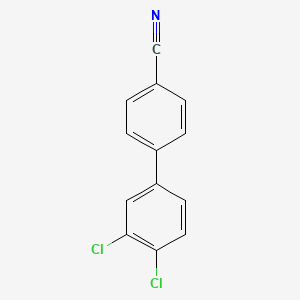
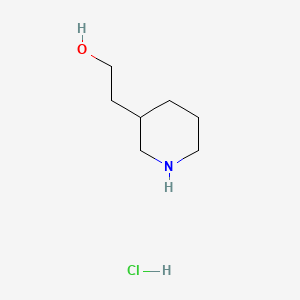
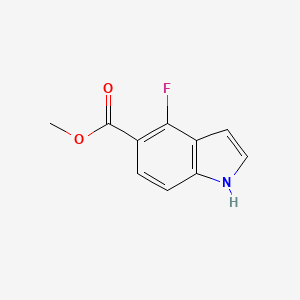
![5-[4'-Carboxy-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B597237.png)
![4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile](/img/structure/B597241.png)
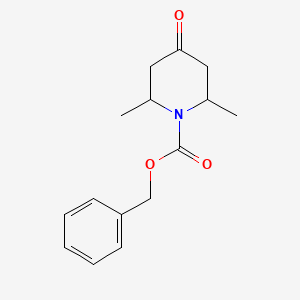
![(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B597243.png)
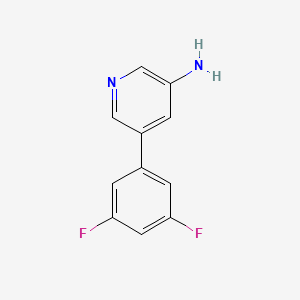
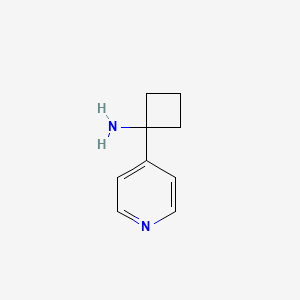
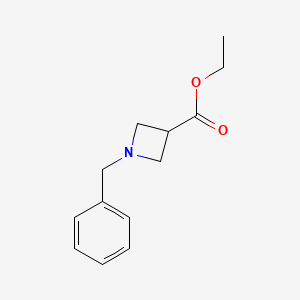
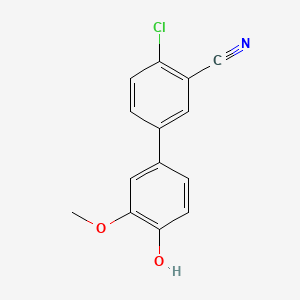
![6-Bromo-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B597249.png)